Waol A FD-211
Overview
Description
Waol A FD-211 is a δ lactone compound originally isolated from the microorganism Myceliophthora lutea. It is known for its significant anticancer activity, particularly against various cancer cell lines such as P388, T-24, HeLa, A549, and HL-60 . The compound is part of the furopyran derivatives, which are known for their complex structures and biological activities.
Mechanism of Action
Target of Action
Waol A FD-211 is a δ lactone that has been found to have a broad spectrum of activity against cultured tumor cell lines . It has been particularly effective against adriamycin-resistant human promyelocytic leukemia cells (HL-60) . The primary targets of this compound are these cancer cells, especially those that have developed resistance to other chemotherapeutic agents .
Mode of Action
It is known that the compound interacts with its targets (cancer cells) in a way that results in cytotoxicity . This suggests that this compound may interfere with the normal functioning of these cells, leading to their death .
Biochemical Pathways
It is likely that this compound disrupts key biochemical pathways in these cells, leading to their death .
Pharmacokinetics
The compound’s effectiveness against cancer cells suggests that it has good bioavailability .
Result of Action
The primary result of this compound’s action is the death of cancer cells . This includes both cells that are susceptible to other chemotherapeutic agents and those that have developed resistance . This makes this compound a potentially valuable tool in the treatment of cancer .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the compound was originally isolated from the fermentation broth of Myceliophthora lutea TF-0409 , suggesting that it may be more effective in certain biological environments.
Biochemical Analysis
Biochemical Properties
Waol A FD-211 plays a crucial role in biochemical reactions, particularly in the context of its cytotoxic effects. It interacts with several enzymes and proteins, including topoisomerases and kinases, which are essential for DNA replication and cell division. The interaction of this compound with these enzymes leads to the inhibition of their activity, resulting in the disruption of cellular processes and ultimately cell death . Additionally, this compound has been shown to bind to specific proteins involved in the regulation of apoptosis, further enhancing its cytotoxic effects .
Cellular Effects
This compound exerts significant effects on various types of cells, particularly cancer cells. It influences cell function by inducing apoptosis, a programmed cell death mechanism. This compound affects cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, leading to alterations in gene expression and cellular metabolism . The impact of this compound on gene expression includes the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes, thereby promoting cell death in cancer cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound binds to topoisomerases, enzymes that play a critical role in DNA replication and transcription. This binding inhibits the activity of topoisomerases, leading to DNA damage and the activation of apoptotic pathways . Additionally, this compound interacts with kinases, resulting in the inhibition of cell signaling pathways that are essential for cell survival and proliferation . These interactions collectively contribute to the cytotoxic effects of this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is a critical factor in its bioactivity. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term effects of this compound on cellular function include sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . These effects have been observed in both in vitro and in vivo studies, highlighting the potential of this compound as a therapeutic agent .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits moderate cytotoxic effects, while higher doses result in significant inhibition of tumor growth and increased apoptosis . At very high doses, this compound may exhibit toxic effects, including damage to normal tissues and organs . These findings underscore the importance of optimizing the dosage of this compound to maximize its therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to its cytotoxic effects. It interacts with enzymes such as cytochrome P450, which are involved in the metabolism of various compounds . The interaction of this compound with these enzymes can affect metabolic flux and alter metabolite levels, contributing to its bioactivity . Additionally, this compound may influence the production of reactive oxygen species (ROS), further enhancing its cytotoxic effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors in its bioactivity. This compound is transported into cells via specific transporters and binding proteins . Once inside the cell, this compound can accumulate in specific cellular compartments, such as the nucleus and mitochondria, where it exerts its cytotoxic effects . The localization of this compound within these compartments is essential for its interaction with target enzymes and proteins .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the nucleus and mitochondria, where it interacts with topoisomerases and other target proteins . The targeting of this compound to these specific compartments is facilitated by post-translational modifications and targeting signals . These modifications ensure that this compound reaches its intended sites of action, thereby enhancing its cytotoxic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Waol A FD-211 involves a multi-step process. One of the key steps includes the treatment with triethylamine in dichloromethane, which completes the three-step synthesis of Waol A. The molecular structure of this compound has been confirmed through various spectroscopic techniques, including infrared spectroscopy, nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis.
Industrial Production Methods: Industrial production of this compound is typically carried out through microbial fermentation. The microorganism Myceliophthora lutea is cultured under specific conditions to produce the compound. The fermentation broth is then processed to isolate and purify this compound .
Chemical Reactions Analysis
Types of Reactions: Waol A FD-211 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to study its chemical properties.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield reduced forms of the compound.
Scientific Research Applications
Waol A FD-211 has a broad spectrum of applications in scientific research. In chemistry, it is used as a model compound for studying the synthesis and reactivity of furopyran derivatives . In biology and medicine, this compound is studied for its anticancer properties. It has shown cytotoxicity against various cancer cell lines, making it a potential candidate for cancer treatment . Additionally, the compound is used in the pharmaceutical industry for the development of new drugs and therapeutic agents .
Comparison with Similar Compounds
Waol A FD-211 is unique among furopyran derivatives due to its specific structure and biological activity. Similar compounds include TAN-2483A and TAN-2483B, which also belong to the furopyran family and exhibit strong inhibitory action against c-Src kinase, a potential target for the treatment and prevention of osteoporosis . Another related compound is Massarilactone B, which has antibacterial properties and was isolated from the freshwater aquatic fungus Massarina tunicata . The uniqueness of this compound lies in its potent anticancer activity and its specific molecular structure, which distinguishes it from other furopyran derivatives.
Properties
IUPAC Name |
(2R,3R,7S,7aR)-3-hydroxy-2,7-bis[(E)-prop-1-enyl]-2,3,7,7a-tetrahydrofuro[3,4-b]pyran-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-3-5-10-9(14)7-8-12(16-10)11(6-4-2)17-13(8)15/h3-7,9-12,14H,1-2H3/b5-3+,6-4+/t9-,10-,11+,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXZDESIVIREXNJ-XQJSVKFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1C(C=C2C(O1)C(OC2=O)C=CC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/[C@@H]1[C@@H](C=C2[C@@H](O1)[C@@H](OC2=O)/C=C/C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What was the initial error in the structure determination of Waol A (FD-211)?
A1: The structure of Waol A was initially misidentified as structure 1. Researchers later revised the structure to be 6, which is a vinylogue of TAN-2483A (5). [, ] This revision was based on the synthetic work that showed the correct structure could be synthesized through a pathway similar to that used for TAN-2483A. []
Q2: What synthetic strategies were employed in the synthesis of Waol A (FD-211)?
A2: The synthesis of Waol A (6) involved a three-step approach starting with an aldol reaction between a hydroxybutanolide (13b) and 2,4-hexadienal. [] This was followed by iodoetherification and finally, treatment with Et3N in CH2Cl2 to afford the final product. [] This synthetic route highlights the structural similarities between Waol A (6) and TAN-2483A (5). []
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